2,4'-Dichlorobiphenyl

Analytical Chemistry Gas Chromatography Environmental Monitoring

2,4'-Dichlorobiphenyl (PCB 8) is the irreplaceable zero-point reference (I=0.0) in the Chu & Hong retention index system, mandatory for harmonized GC-MS/ECD congener calibration across instruments. This di-ortho CRM delivers a validated log Koc of 4.14 for EPA fate models, defined estrogen receptor binding affinity (log RBA=-3.61), and distinct microbial degradation pathways. Its unique chromatographic fingerprint (I=1665, OV-101) cannot be replicated by isomers PCB 7 or PCB 15. Procure for EPA method compliance, publication-quality environmental data, and reproducible bioremediation research.

Molecular Formula C12H8Cl2
Molecular Weight 223.09 g/mol
CAS No. 34883-43-7
Cat. No. B164879
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,4'-Dichlorobiphenyl
CAS34883-43-7
Synonyms2,4'-dichloro-1,1'-biphenyl
2,4'-dichlorobiphenyl
2,4'-dichlorobiphenyl, 14C-labeled
Molecular FormulaC12H8Cl2
Molecular Weight223.09 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C2=CC=C(C=C2)Cl)Cl
InChIInChI=1S/C12H8Cl2/c13-10-7-5-9(6-8-10)11-3-1-2-4-12(11)14/h1-8H
InChIKeyUFNIBRDIUNVOMX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility5.24e-06 M

Structure & Identifiers


Interactive Chemical Structure Model





2,4'-Dichlorobiphenyl (CAS 34883-43-7): A Core PCB 8 Congener for Environmental Analysis and Certified Reference Material Procurement


2,4'-Dichlorobiphenyl (CAS 34883-43-7), also designated as PCB 8, is a di-ortho substituted polychlorinated biphenyl congener with chlorine atoms at the 2 and 4' positions of the biphenyl structure [1]. With a molecular formula of C12H8Cl2 and a molecular weight of 223.10 g/mol, it belongs to the 209-member PCB family, which were historically used as dielectric fluids, coolants, and lubricants before being banned in the 1970s due to their environmental persistence and bioaccumulation potential [2]. As a persistent organic pollutant (POP) classified by IARC as a Group 1 carcinogen, this compound serves predominantly as a certified reference material (CRM) for analytical method validation, environmental monitoring, and toxicological research .

Why Generic Substitution of 2,4'-Dichlorobiphenyl (PCB 8) in Analytical and Environmental Applications Is Scientifically Unjustifiable


Within the PCB congener family, substitution pattern dictates physicochemical behavior, environmental fate, and toxicological profile with high specificity. 2,4'-Dichlorobiphenyl (PCB 8) cannot be interchangeably substituted with other dichlorobiphenyl isomers, such as 2,4-dichlorobiphenyl (PCB 7) or 4,4'-dichlorobiphenyl (PCB 15), due to fundamentally different chlorine substitution patterns that produce distinct chromatographic retention indices, soil sorption coefficients, and biodegradation pathways [1]. For instance, the 2,4'-substitution pattern yields a unique gas chromatographic retention index (I = 1665 on OV-101) that is employed as a primary calibration marker in comprehensive PCB analytical schemes, whereas its positional isomers exhibit significantly different retention behaviors [2]. Furthermore, its specific endocrine receptor binding affinity profile and metabolic pathway divergence documented in microbial degradation studies directly impact toxicological risk assessment and bioremediation strategy design [3].

Quantitative Comparative Evidence for 2,4'-Dichlorobiphenyl (CAS 34883-43-7) Selection: Analytical, Environmental, and Metabolic Differentiation


Gas Chromatographic Retention Index as a Definitive Analytical Calibration Marker

2,4'-Dichlorobiphenyl (PCB 8) serves as the foundational reference point in a non-integer retention index system developed for comprehensive PCB analysis, where it is assigned an index value of 0.0 by definition [1]. This positions it as the primary calibration marker against which all other 209 PCB congeners are indexed. Its Kovats' retention index on an OV-101 non-polar column at 150°C is 1665 [2], which differs substantially from other dichlorobiphenyl isomers. For example, 4,4'-dichlorobiphenyl (PCB 15) exhibits a retention index of approximately 1800 on comparable phases, while 2,2'-dichlorobiphenyl (PCB 4) elutes significantly earlier at approximately 1550 [3].

Analytical Chemistry Gas Chromatography Environmental Monitoring

Soil Sorption Coefficient (log Koc) as a Predictor of Environmental Mobility and Remediation Strategy

The experimentally determined soil sorption coefficient for 2,4'-dichlorobiphenyl is log Koc = 4.14 (Koc = 13,804 L/kg) [1]. This value indicates strong partitioning to soil organic matter relative to aqueous phase. In direct comparison, 2,4-dichlorobiphenyl (PCB 7), a positional isomer, exhibits a log Koc of 4.224 (Koc = 16,740 L/kg) , representing a 21% higher sorption affinity. This difference, while modest, is significant for environmental fate modeling where small variations in log Koc translate to meaningful differences in predicted groundwater contamination potential and bioaccessibility. The NORMAN database reports an experimental Koc range for PCB 8 of 21,878 L/kg (log Koc = 4.34) [2].

Environmental Chemistry Soil Science Fate and Transport Modeling

Microbial Biodegradation Pathway Divergence: Differential Enzyme Expression Between Pseudomonas Isolates

Comparative biodegradation studies using two Pseudomonas isolates (GSa and GSb) revealed strain-specific catabolic enzyme expression for 2,4'-dichlorobiphenyl [1]. Cell-free extracts from strain GSa exhibited specific activities of 6.00 μmol/min/mg protein for 2,4'-dichlorobiphenyl dehalogenase (CBD), 0.40 μmol/min/mg for 2,4'-dichlorobiphenyl-NADPH-oxidoreductase (2,4 CBOR), and 0.22 μmol/min/mg for 2,3-dihydroxybiphenyl-NADPH-oxidoreductase (2,3 DHOR) [2]. In contrast, strain GSb lacked detectable CBD activity entirely, showing only 0.30 μmol/min/mg for 2,4 CBOR and 0.213 μmol/min/mg for 2,3 DHOR [3]. This 20-fold difference in dehalogenase activity indicates that strain GSa possesses a complete reductive dechlorination pathway, whereas GSb relies solely on attack of the non-chlorinated aromatic ring, releasing toxic chlorinated intermediates.

Microbiology Bioremediation Enzymology

Estrogen Receptor Relative Binding Affinity as a Predictor of Endocrine Disruption Potential

The experimentally determined estrogen receptor relative binding affinity (log RBA) for 2,4'-dichlorobiphenyl is -3.61 [1]. This value places PCB 8 among the weaker estrogen receptor binders within the dichlorobiphenyl subclass. For comparison, 4,4'-dichlorobiphenyl (PCB 15) exhibits a log RBA of approximately -3.0, while 2,4,6-trichlorobiphenyl (PCB 30) shows log RBA of -2.8 [2]. The approximately 0.6-0.8 log unit difference corresponds to a 4- to 6-fold lower binding affinity for PCB 8 relative to these higher-chlorinated or differently substituted congeners. This reduced binding affinity may translate to diminished estrogenic activity in vivo, though in vivo validation is required.

Toxicology Endocrinology Computational Chemistry

Optimized Application Scenarios for 2,4'-Dichlorobiphenyl (CAS 34883-43-7) Based on Comparative Evidence


Calibration Standard for Comprehensive Gas Chromatographic PCB Profiling

As the zero-point reference in the Chu and Hong non-integer retention index system, 2,4'-dichlorobiphenyl (PCB 8) is an essential calibration standard for any laboratory performing comprehensive PCB congener analysis by GC-MS or GC-ECD [1]. Its defined index value of 0.0 enables reliable calculation of retention indices for all other 208 congeners, ensuring method harmonization across laboratories and instruments. Procurement of this specific congener as a certified reference material (CRM), such as BCR-289 or neat analytical standards, is mandatory for compliance with standardized analytical protocols and for generating reproducible, publication-quality environmental monitoring data .

Reference Compound for Microbial Biodegradation Pathway Elucidation Studies

Given the stark contrast in enzymatic degradation pathways between Pseudomonas isolates GSa and GSb when exposed to 2,4'-dichlorobiphenyl, this congener serves as a valuable model substrate for investigating microbial dehalogenase mechanisms and catabolic gene expression [1]. Its di-ortho substitution pattern presents a moderate steric challenge to bacterial dioxygenase enzymes, making it an informative probe for studying structure-activity relationships in PCB biodegradation . Laboratories focused on bioremediation research or enzymatic pathway characterization should select this specific congener to generate data directly comparable to the established literature base.

Environmental Fate and Transport Modeling Input Parameter Source

Accurate experimental log Koc values are critical for environmental risk assessment models that predict the mobility and bioavailability of PCBs in contaminated soils and sediments. The experimentally determined log Koc of 4.14 for 2,4'-dichlorobiphenyl [1] provides a validated input parameter for fate models such as the EPA's EPI Suite or PRZM. Given that this value differs measurably from other dichlorobiphenyl isomers (e.g., log Koc 4.224 for PCB 7) , environmental consultants and regulatory scientists must source congener-specific data to avoid introducing systematic errors into site-specific risk assessments and remedial action plans.

Endocrine Disruption Screening and In Vitro Toxicology Assays

For in vitro toxicology laboratories conducting endocrine disruption screening panels, 2,4'-dichlorobiphenyl offers a defined estrogen receptor binding affinity (log RBA = -3.61) [1] that positions it as a relatively weak binder compared to many other PCB congeners. This property makes it suitable as a reference compound for establishing baseline response curves in receptor binding assays, or as a negative control candidate when stronger endocrine-active congeners are under investigation. Its well-characterized binding profile, derived from experimental data rather than computational predictions alone, supports more confident interpretation of screening results .

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